Product packaging for [1,1'-Biphenyl]-2-carbothioamide(Cat. No.:)

[1,1'-Biphenyl]-2-carbothioamide

Cat. No.: B11717991
M. Wt: 213.30 g/mol
InChI Key: NLVJBAJYEHXOSN-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2-carbothioamide is a versatile organosulfur building block in organic synthesis and medicinal chemistry research. This compound features the biphenyl scaffold, a privileged structure in pharmacology, linked to a reactive carbothioamide (C=S) group. The carbothioamide functional group is a known key intermediate in the synthesis of various nitrogen-sulfur containing heterocycles, which are core structures in many biologically active molecules . Researchers can utilize this compound as a precursor for the development of potential therapeutic agents. Thiourea derivatives, in general, have demonstrated a wide spectrum of biological activities in scientific studies, including antimicrobial , antioxidant , and anticancer properties . Specifically, hydrazinecarbothioamide derivatives have shown excellent antioxidant activity in DPPH radical scavenging assays . Furthermore, the structural motif of biphenyl-carbothioamide has been investigated in the context of multi-targeting antibacterial drug leads, where such compounds can exhibit DNA binding properties and inhibit essential bacterial enzymes . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NS B11717991 [1,1'-Biphenyl]-2-carbothioamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

2-phenylbenzenecarbothioamide

InChI

InChI=1S/C13H11NS/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,14,15)

InChI Key

NLVJBAJYEHXOSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=S)N

Origin of Product

United States

Contextualization of Thioamide Functional Groups in Organic Synthesis

The thioamide functional group, characterized by a carbon-sulfur double bond adjacent to a nitrogen atom (R-C(S)-NR'R''), is a cornerstone of modern organic synthesis. It serves as a versatile synthon, prized for its unique reactivity which differs significantly from its oxygen-containing amide analogue. The carbon-sulfur double bond in a thioamide is longer and weaker than the carbon-oxygen double bond in an amide, making the sulfur atom more nucleophilic and the carbon atom more electrophilic.

This reactivity makes thioamides crucial intermediates in the synthesis of a wide array of sulfur-containing heterocycles, such as thiazoles and thiadiazoles, which are prevalent in many biologically active compounds. The conversion of amides to thioamides, a process known as thionation, is a fundamental transformation, often achieved using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgresearchgate.net Furthermore, thioamides can be synthesized from nitriles, offering another accessible route to this functional group. organic-chemistry.org

In medicinal chemistry, the thioamide group is often employed as a bioisostere of the amide bond. organic-chemistry.orgchemeo.com This substitution can lead to enhanced metabolic stability, improved cell permeability, and altered hydrogen bonding capabilities, which can fine-tune the pharmacological profile of a drug candidate. organic-chemistry.orgchemeo.com Thioamides are stronger hydrogen bond donors but weaker acceptors compared to amides, a subtle change that can significantly impact drug-target interactions. organic-chemistry.org

Significance of Biphenyl Scaffolds in Advanced Chemical Systems

The biphenyl (B1667301) scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged structure in chemistry. This motif is found in a vast range of applications, from natural products and pharmaceuticals to advanced materials and ligands in catalysis. rsc.orgrsc.org The rotational freedom around the central C-C bond is a defining characteristic of biphenyls. When bulky substituents are present at the ortho positions, this rotation can be hindered, leading to a form of axial chirality known as atropisomerism. This stereochemical feature is highly valuable in asymmetric catalysis, where chiral biphenyl-based ligands (e.g., BINAP) are used to control the stereochemical outcome of reactions.

In medicinal chemistry, the biphenyl unit provides a rigid and well-defined scaffold that can position functional groups in a precise three-dimensional arrangement for optimal interaction with biological targets. nih.gov Its lipophilic nature can enhance membrane permeability, a desirable trait for drug candidates. The biphenyl core is a key component in numerous blockbuster drugs, highlighting its importance in the development of therapeutic agents. rsc.org Furthermore, the electronic properties of the biphenyl system can be readily modified through substitution on either ring, allowing for the fine-tuning of a molecule's properties for applications in materials science, such as in the design of liquid crystals and organic light-emitting diodes (OLEDs). rsc.org

Current Research Trajectories for 1,1 Biphenyl 2 Carbothioamide

Established Synthetic Pathways to Aryl Carbothioamides

The conversion of more common functional groups into thioamides represents a direct and frequently utilized strategy for the synthesis of aryl carbothioamides like this compound. The two primary precursors for this transformation are the corresponding carboxamides and nitriles.

The most direct route to this compound is through the thionation of its oxygen analogue, [1,1'-Biphenyl]-2-carboxamide. chemscene.com This process, also known as thionylation, involves the replacement of the carbonyl oxygen atom of the amide with a sulfur atom. This transformation is typically achieved using phosphorus- and sulfur-containing reagents.

Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the most common reagents for this purpose. Lawesson's reagent is often preferred due to its better solubility in organic solvents and milder reaction conditions compared to P₄S₁₀. The reaction generally involves heating the carboxamide with the thionating agent in an anhydrous, inert solvent such as toluene or dioxane. More recently, fluorous analogues of Lawesson's reagent have been developed to simplify product purification through fluorous solid-phase extraction, avoiding traditional column chromatography. organic-chemistry.org

Interactive Table 1: Comparison of Common Thionating Reagents

Reagent Formula Typical Conditions Advantages Disadvantages
Lawesson's Reagent C₁₄H₁₄O₂P₂S₄ Toluene or Dioxane, reflux Good solubility, milder conditions, higher yields By-products can complicate purification
Phosphorus Pentasulfide P₄S₁₀ Pyridine or Toluene, reflux Inexpensive, powerful Low solubility, harsh conditions, side reactions
Fluorous Lawesson's Reagent Fluorous-tagged analogue Toluene, reflux Simplified purification via fluorous SPE Higher reagent cost

An alternative established pathway begins with [1,1'-Biphenyl]-2-carbonitrile. The conversion of a nitrile group to a primary thioamide is a fundamental transformation in organic synthesis. This can be accomplished by the addition of hydrogen sulfide (B99878) (H₂S) to the nitrile. Due to the toxicity and gaseous nature of H₂S, alternative sulfur sources are often employed.

Methods include reacting the nitrile with thioacetic acid in the presence of a base like calcium hydride, or with phosphorus pentasulfide. organic-chemistry.org These methods provide reliable access to thioamides from readily available nitrile precursors. organic-chemistry.org The hydration of nitriles to amides is a competing and important reaction, but specific conditions can favor thioamide formation. thieme.de Conversely, thioamides can be converted back to nitriles via dehydrosulfurization using reagents like iodine, highlighting the synthetic relationship between these functional groups. nih.gov

Development of Novel and Stereoselective Synthesis of this compound Derivatives

Modern synthetic chemistry seeks not only to create molecules but to do so with high efficiency, control, and novelty. For a molecule like this compound, this involves advanced methods for constructing the biphenyl core and for introducing the thioamide group, including strategies that control stereochemistry.

The formation of the biaryl C-C bond is a cornerstone of synthesizing biphenyl derivatives. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose. rsc.org Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings allow for the precise construction of the [1,1'-Biphenyl] skeleton from two separate aromatic precursors. rsc.orgnih.gov

The Suzuki-Miyaura coupling is particularly prominent, typically involving the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. nih.govresearchgate.net To synthesize a precursor for this compound, one could couple 2-bromobenzonitrile (B47965) or 2-bromobenzamide (B1207801) with phenylboronic acid. This approach benefits from the commercial availability of a vast array of starting materials and the reaction's high tolerance for various functional groups. researchgate.netmdpi.com

Interactive Table 2: Overview of Key Cross-Coupling Reactions for Biphenyl Synthesis

Reaction Name Reactant 1 Reactant 2 Catalyst (Typical) Key Features
Suzuki-Miyaura Aryl Halide/Triflate Arylboronic Acid/Ester Pd(0) complex (e.g., Pd(PPh₃)₄) Mild conditions, high functional group tolerance, non-toxic boron by-products. mdpi.com
Stille Aryl Halide/Triflate Organostannane (Aryl-SnR₃) Pd(0) complex Tolerant of many functional groups, but toxicity of tin reagents is a major drawback. nih.gov
Negishi Aryl Halide/Triflate Organozinc (Aryl-ZnX) Pd(0) or Ni(0) complex High reactivity and yields, but organozinc reagents are moisture/air sensitive. rsc.org
Hiyama Aryl Halide/Triflate Organosilane (Aryl-SiR₃) Pd(0) complex with fluoride (B91410) activator Low toxicity of silicon by-products, but requires an activating agent.

While traditional methods for thioamide synthesis are robust, recent research has focused on developing catalytic approaches that avoid the use of stoichiometric, often harsh, reagents. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy. researchgate.net For instance, certain organocatalysts can facilitate multicomponent reactions, such as the Willgerodt-Kindler reaction, which combines a carbonyl compound, an amine, and elemental sulfur to form a thioamide in one pot. beilstein-journals.org This approach offers a highly atom-economical route to thioamide derivatives.

The concept of stereoselectivity is particularly relevant for substituted biphenyls. The presence of ortho-substituents, such as the carbothioamide group in the target molecule, can restrict rotation around the biphenyl single bond. If the rotational barrier is high enough, the molecule can exist as a pair of stable, non-superimposable atropisomers (a form of axial chirality). nih.gov The enantioselective synthesis of such atropisomers is a significant challenge. Advanced strategies, including asymmetric organocatalysis and biocatalysis, are being developed to control this type of stereochemistry. nih.govwhiterose.ac.uknih.gov Chiral catalysts can differentiate between the two faces of a prochiral substrate, enabling the formation of one atropisomer in excess. nih.gov While specific biocatalytic routes to this compound are not established, the general use of enzymes for selective synthesis is a growing field with potential future applications. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. This involves reducing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of thioamides. rsc.org

One major focus is the replacement of volatile and often toxic organic solvents. Recent protocols have demonstrated that thioamide synthesis can be performed efficiently in water or in deep eutectic solvents (DESs). rsc.orgorganic-chemistry.orgrsc.orgresearchgate.net DESs are mixtures of compounds that form a liquid with a low melting point, and they are often biodegradable, non-toxic, and inexpensive. rsc.orgresearchgate.net For example, a mixture of choline (B1196258) chloride and urea (B33335) can serve as both the solvent and a catalyst for the Willgerodt-Kindler reaction, allowing for the synthesis of a wide variety of thioamides under mild, catalyst-free conditions with the potential for solvent recycling. rsc.orgrsc.org

Solvent-Free and Microwave-Assisted Synthetic Protocols

The quest for greener synthetic pathways has led to the development of solvent-free and microwave-assisted methods for the synthesis of thioamides, including this compound. These techniques offer significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and the elimination of hazardous organic solvents.

Microwave irradiation has emerged as a powerful tool in organic synthesis, providing rapid and uniform heating that often leads to cleaner reactions with fewer by-products. thieme-connect.comepa.gov For the synthesis of primary thioamides from nitriles, microwave-assisted protocols have proven highly effective. thieme-connect.comtandfonline.comresearchgate.net The conversion of the corresponding nitrile, 2-cyano-1,1'-biphenyl, to this compound can be efficiently achieved by treatment with a sulfur source, such as ammonium (B1175870) sulfide, under microwave irradiation. thieme-connect.comresearchgate.net This method often results in excellent yields and simplifies purification, sometimes rendering chromatographic separation unnecessary. thieme-connect.com

Solvent-free synthesis, or "neat" reactions, represents another cornerstone of green chemistry. researchgate.net By eliminating the solvent, these methods reduce waste, lower costs, and minimize the environmental impact associated with volatile organic compounds (VOCs). researchgate.net The Willgerodt-Kindler reaction, a classic method for thioamide synthesis, has been adapted to solvent-free conditions using microwave irradiation. tandfonline.com This approach allows for the efficient transformation of nitriles into thiomorpholides, a class of thioamides, in good to excellent yields. tandfonline.com While not a direct synthesis of the primary thioamide, this demonstrates the feasibility of solvent-free, microwave-assisted reactions for related structures.

Furthermore, multicomponent reactions (MCRs) under solvent-free conditions offer a highly efficient and atom-economical route to thioamides. researchgate.net An environmentally sustainable protocol for thioamide synthesis involves the reaction of an aldehyde, an amine, and elemental sulfur catalyzed by reusable catalysts like humic acid under solvent-free conditions at elevated temperatures. researchgate.net This approach showcases the potential for developing a one-pot synthesis of this compound derivatives, starting from readily available precursors.

The following table summarizes representative conditions for microwave-assisted and solvent-free thioamide synthesis, which are applicable to the preparation of this compound.

Starting MaterialReagents and ConditionsProductKey Advantages
Aromatic Nitrile(NH4)2S, MeOH, Microwave (80-130 °C)Primary ThioamideRapid reaction, high yield, simple work-up
NitrileElemental Sulfur, Morpholine, Microwave (solvent-free)ThiomorpholideSolvent-free, high yield, rapid
Aldehyde, AmineElemental Sulfur, Humic Acid (catalyst), 100 °C (solvent-free)ThioamideGreen catalyst, solvent-free, multicomponent

Atom Economy and Waste Minimization in Production

Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical reaction. It measures the proportion of reactant atoms that are incorporated into the final desired product. High atom economy is a hallmark of green synthesis, as it inherently leads to waste minimization.

Traditional methods for thioamide synthesis, such as the use of Lawesson's reagent or phosphorus pentasulfide for the thionation of amides, often suffer from poor atom economy. organic-chemistry.org These reagents have high molecular weights, and a significant portion of their atoms are not incorporated into the thioamide product, leading to the formation of stoichiometric amounts of phosphorus-containing by-products that require disposal.

In contrast, modern synthetic methodologies for thioamides, particularly those applicable to this compound, are designed with atom economy in mind. Three-component reactions, such as the one involving an aldehyde, an amine, and elemental sulfur, are inherently atom-economical as all the reactants are, in principle, incorporated into the final product. organic-chemistry.orgorganic-chemistry.org The direct synthesis of thioamides from nitriles using a sulfur source like elemental sulfur or ammonium sulfide also demonstrates good atom economy.

The following table provides a comparative overview of the atom economy for different thioamide synthesis methods.

Synthetic MethodReactantsProductBy-productsAtom Economy
Thionation with Lawesson's Reagent Amide, Lawesson's ReagentThioamidePhosphorus-based oxidesLow
Willgerodt-Kindler Reaction Aldehyde, Amine, SulfurThioamideWaterHigh
From Nitrile with (NH4)2S Nitrile, Ammonium SulfideThioamideAmmonia, WaterHigh

Waste minimization in the production of this compound is directly linked to the adoption of solvent-free and microwave-assisted protocols. By eliminating the need for large volumes of organic solvents for both the reaction and subsequent purification steps, the generation of liquid waste is significantly reduced. researchgate.netresearchgate.net The use of recyclable catalysts, such as humic acid, further contributes to waste reduction by allowing for their recovery and reuse in multiple reaction cycles. researchgate.net

Fundamental Mechanistic Studies of Thiocarbonyl Reactivity

The thiocarbonyl group (C=S) is the primary center of reactivity in this compound. Compared to its amide analogue, the C=S bond is longer, weaker, and more polarizable. nih.gov This makes the sulfur atom a potent nucleophile and the carbon atom susceptible to attack by various nucleophiles.

The partially positive thiocarbonyl carbon of this compound is an electrophilic site for nucleophilic attack. masterorganicchemistry.comyoutube.com This process transforms the sp²-hybridized carbon into an sp³-hybridized center. masterorganicchemistry.com The rate and reversibility of these additions depend on the nature of the nucleophile. masterorganicchemistry.com

Strong, "hard" nucleophiles such as organolithium or Grignard reagents are expected to add irreversibly to the thiocarbonyl carbon. However, the significant steric bulk of the ortho-phenyl ring in this compound would likely hinder this approach, potentially leading to side reactions or requiring more forcing conditions compared to a less-substituted thiobenzamide.

Weaker, "soft" nucleophiles can also participate in reversible addition reactions. For instance, amines can add to the thiocarbonyl group, a key step in various synthetic transformations. The general mechanism for nucleophilic addition is depicted below:

General Scheme for Nucleophilic Addition:

Generated code

Followed by protonation or further reaction.

The table below summarizes expected outcomes of nucleophilic additions based on general thioamide reactivity.

Nucleophile (Nu⁻)Expected Product TypeReversibilityNotes
Hydride (e.g., from NaBH₄)Amine (after reduction)IrreversibleReduction of the thioamide to an amine.
Organometallics (e.g., R-MgBr)Thiolate intermediateIrreversibleSteric hindrance from the biphenyl group is a significant factor. youtube.com
Amines (R₂NH)Thioaminal intermediateReversibleKey step in transamidation or heterocycle synthesis.
Cyanide (CN⁻)Cyanohydrin-like adductReversibleThe equilibrium generally favors the starting materials unless the adduct is trapped. masterorganicchemistry.com

The sulfur atom of the thioamide group is nucleophilic and readily reacts with electrophiles, most commonly leading to S-alkylation or S-acylation. rsc.org This "thio-philic" attack forms a thioimidate salt, which is a highly reactive intermediate.

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would readily produce an S-alkylthioimidate salt. This intermediate is pivotal in the synthesis of various heterocycles, such as thiazoles and thiazines, as it activates the thioamide for subsequent intramolecular cyclization or intermolecular reactions. rsc.orgnih.gov For example, tandem S-alkylation-cyclodeamination with haloamines is a known route to thiazines. rsc.org

General Scheme for S-Alkylation:

Generated code

The resulting thioimidate can then be attacked by a nucleophile at the iminium carbon.

ElectrophileIntermediate/ProductSubsequent Transformations
Alkyl Halide (R-X)S-Alkylthioimidate SaltCyclization to heterocycles (e.g., thiazoles, iminobenzothiolanes). nih.gov
Acyl Halide (RCOCl)S-Acylthioimidate SaltCan rearrange or be used in further synthesis.
Hypervalent Iodine ReagentsActivated S-speciesPromotes oxidative coupling and cyclization reactions. nih.gov

Cycloaddition Reactions and Heterocyclic Ring Formation

Thioamides are exceptionally versatile building blocks for the synthesis of heterocyclic compounds. acs.orgmdpi.comtandfonline.comsci-hub.se The thioamide moiety can act as a synthon in various cycloaddition reactions, either as a dienophile or as part of a 1,3-dipole precursor.

[4+2] Cycloadditions (Diels-Alder Reactions): The C=S double bond in thioamides can act as a dienophile in Diels-Alder reactions, reacting with dienes to form six-membered rings containing sulfur and nitrogen. researchgate.netnih.govlibretexts.org Thiocarbonyls are often more reactive dienophiles than their carbonyl counterparts due to their lower LUMO energy. nih.gov The reaction of this compound with a suitable diene would yield a dihydrothiopyran derivative.

[3+2] Cycloadditions: Thioamides can also participate in [3+2] cycloadditions. For instance, they can react with nitrile oxides or azides to form five-membered heterocycles. uchicago.edu In some cases, thioamides bearing electron-withdrawing groups can react with benzynes in what is described as a pseudo-1,3-dipolar cycloaddition, forming dihydrobenzothiazole products. acs.org

The table below outlines potential heterocyclic products from cycloaddition reactions involving this compound.

Reaction TypeReactant PartnerResulting Heterocycle Core
[4+2] CycloadditionConjugated Diene (e.g., 2,3-dimethylbutadiene)Tetrahydrothiopyran
[3+2] CycloadditionNitrile Oxide (Ar-CNO)1,4,2-Oxathiazole derivative
[3+2] CycloadditionAzide (R-N₃)Thiatriazole derivative
Condensationα-HaloketoneThiazole
CondensationAlkynyl(aryl)iodonium ReagentsThiazole acs.org

Derivatization Strategies for Functional Material Precursors

The biphenyl unit is a well-known component in functional organic materials, including liquid crystals, conjugated polymers, and materials for organic electronics, due to its rigidity and ability to facilitate π-π stacking interactions. nih.govwikipedia.orgwikipedia.org Derivatizing this compound opens pathways to new functional materials where the thioamide or its transformation products introduce specific properties.

Polymerization: The biphenyl moiety can be a repeating unit in polymers. acs.orgrsc.org For example, the amino group of the thioamide could be used as a handle for polymerization reactions, such as polyamide or polyimide synthesis, after suitable functionalization. Alternatively, the biphenyl rings themselves could be functionalized with polymerizable groups (e.g., vinyl or halide groups for cross-coupling) to create conjugated microporous polymers (CMPs). wikipedia.org Suzuki or Yamamoto coupling reactions are common methods for creating polymers from biphenyl-containing monomers. acs.org

Precursors for Metal Complexes: The thioamide group, particularly the sulfur atom, is an excellent ligand for metal ions. The "soft" sulfur atom can coordinate to various transition metals, and the nitrogen atom can also participate in chelation. This could lead to the formation of novel metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic or photophysical properties.

Derivatization ApproachTarget Material ClassPotential Application
Polymerization via biphenyl unitConjugated PolymersOrganic electronics, sensors wikipedia.orgacs.org
Conversion to thiazole and subsequent polymerizationPoly(phenylene-thiazole)sHigh-performance polymers, organic semiconductors
Coordination to metal ionsMetal-Organic Frameworks (MOFs)Gas storage, catalysis
Introduction of liquid crystal moietiesLiquid CrystalsDisplay technologies wikipedia.org

Redox Chemistry of the this compound Scaffold

The redox chemistry of this compound involves both the thioamide group and the biphenyl system.

Oxidation: The thioamide group is more susceptible to oxidation than the corresponding amide. nih.gov The oxidation potential of a model thioamide is significantly lower than that of an amide (1.21 eV vs. 3.29 eV). nih.gov Controlled oxidation can lead to different products. Mild oxidizing agents might form disulfides through dimerization. Stronger oxidizing agents can convert the thioamide back to its corresponding amide, a reaction sometimes used as a deprotection strategy. thieme-connect.com For example, H₂O₂ in the presence of a Lewis acid like ZrCl₄ can efficiently desulfurize thioamides to amides. thieme-connect.com Oxidative cyclization, often promoted by reagents like hypervalent iodine, is a powerful tool for forming sulfur- and nitrogen-containing heterocycles. nih.gov

Reduction: The thioamide group can be reduced to an amine. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions. The biphenyl moiety is generally stable to reduction under these conditions, unless more forcing hydrogenation conditions are used which could saturate the aromatic rings.

The electrochemical behavior would be influenced by the biphenyl rings, which can be reversibly oxidized or reduced, a property exploited in many organic electronic materials. The presence of the thioamide group would modulate these redox potentials.

Redox ProcessReagent/ConditionExpected Product
OxidationH₂O₂ / ZrCl₄[1,1'-Biphenyl]-2-carboxamide thieme-connect.com
OxidationI₂ / BaseDimer (via disulfide linkage) or cyclized products
OxidationHypervalent Iodine ReagentsOxidative coupling products (e.g., heterocycles) nih.gov
ReductionLiAlH₄[1,1'-Biphenyl]-2-ylmethanamine
ElectrochemicalApplied PotentialRadical cations/anions of the biphenyl system

Coordination Chemistry and Ligand Applications of 1,1 Biphenyl 2 Carbothioamide

Investigation of Chelation Modes and Ligand Binding Preferences

There is no published research specifically investigating the chelation modes and ligand binding preferences of [1,1'-Biphenyl]-2-carbothioamide. However, the coordination chemistry of the thioamide group (-C(S)NH₂) is well-established and offers potential binding scenarios. Thioamides are known to be versatile ligands, capable of coordinating to a metal center in several ways. rsc.org

The thioamide functional group possesses two potential donor atoms: the soft sulfur and the harder nitrogen. Coordination typically occurs through the sulfur atom, which is a soft donor and prefers to bind with soft metal ions. acs.orgacs.org The thioamide can also act as a bidentate ligand, coordinating through both the sulfur and nitrogen atoms to form a chelate ring. Furthermore, the thioamide can exist in its tautomeric thiol form (-C(SH)=N-), and upon deprotonation, the resulting thiolate can act as a strong donor. ucj.org.ua The specific chelation mode of this compound would likely depend on the metal ion, its oxidation state, and the reaction conditions.

Synthesis and Structural Characterization of Metal Complexes

No studies detailing the synthesis and structural characterization of metal complexes specifically with this compound as a ligand were found.

Transition Metal Complexes

While there are numerous examples of transition metal complexes with various thioamide-containing ligands, none specifically feature the this compound ligand. scispace.comresearchgate.net The synthesis of such complexes would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. Characterization would likely involve techniques such as X-ray crystallography to determine the solid-state structure, and spectroscopic methods like IR and NMR to probe the ligand's coordination to the metal center.

Main Group and Lanthanide Complexes

Similarly, there is no available literature on the synthesis and structural characterization of main group or lanthanide complexes with this compound. The coordination chemistry of lanthanides with sulfur-containing ligands is less common compared to oxygen- and nitrogen-donor ligands, but examples do exist. The interaction of the carbothioamide group with main group and lanthanide elements would be an area for new research.

Role as Chiral Ligands in Asymmetric Catalysis

The potential for chiral derivatives of this compound to be used in asymmetric catalysis has not been explored in the scientific literature. The biphenyl (B1667301) backbone is a common feature in many successful chiral ligands, where axial chirality arises from restricted rotation around the biphenyl C-C bond. If the ortho positions of the biphenyl unit were appropriately substituted to create stable atropisomers, and the carbothioamide group were to coordinate to a metal center, such a system could potentially be used in asymmetric catalysis. However, no such chiral derivatives or their catalytic applications have been reported.

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

There are no reports of this compound being used as a building block for the construction of either Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). Biphenyl derivatives with other functional groups, such as carboxylic acids or amines, are commonly used as linkers in MOF and COF synthesis. The carbothioamide group could potentially participate in the formation of such framework materials, but this application has not been documented for this specific compound.

Catalytic Applications of 1,1 Biphenyl 2 Carbothioamide Based Systems

Homogeneous Catalysis Mediated by [1,1'-Biphenyl]-2-carbothioamide Complexes

Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, often involving soluble metal-ligand complexes. The effectiveness of such catalysts is highly dependent on the electronic and steric properties of the ligands.

Cross-coupling and C-H activation reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically employ transition metal catalysts, with ligands playing a crucial role in their activity and selectivity. Despite the potential for the sulfur and nitrogen atoms in the carbothioamide group of this compound to coordinate with metal centers, no studies have been found that report its use as a ligand in such reactions.

The synthesis of chiral molecules with a high degree of enantioselectivity is a significant challenge in chemistry. Chiral ligands are essential for achieving this in metal-catalyzed asymmetric transformations. The biphenyl (B1667301) backbone of this compound possesses axial chirality, a feature often exploited in the design of chiral ligands. However, there is no literature available that describes the synthesis of chiral this compound and its application in enantioselective synthesis.

Heterogeneous Catalysis Utilizing Immobilized this compound Ligands

Heterogeneous catalysts offer advantages in terms of separation and recyclability. This is often achieved by immobilizing a catalytically active species or ligand onto a solid support.

The process of creating a supported catalyst involves anchoring a ligand to a solid matrix, such as silica, polymers, or nanoparticles, followed by metalation. There are no published methods detailing the immobilization of this compound onto any solid support for catalytic purposes.

Consequently, without any reported synthesis of such heterogeneous catalysts, there are no performance evaluations or recyclability studies available in the scientific literature.

Photoredox and Electrocatalytic Applications

Photoredox and electrocatalysis utilize light energy or electrical potential, respectively, to drive chemical reactions. The aromatic and heteroatomic nature of this compound might suggest potential activity in these fields. However, a comprehensive search has yielded no reports of its use as a photocatalyst, electrocatalyst, or as a ligand in such applications.

Advanced Spectroscopic and Structural Characterization of 1,1 Biphenyl 2 Carbothioamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For [1,1'-Biphenyl]-2-carbothioamide, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the electronic environment of the protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons of the two phenyl rings would show distinct multiplets due to spin-spin coupling. The protons on the substituted ring (the one bearing the carbothioamide group) would be particularly influenced by the electronic effects and steric hindrance of the thioamide functional group. The ortho-substitution pattern would lead to a disruption of the planarity between the two phenyl rings, resulting in a unique set of chemical shifts for each aromatic proton. The protons of the carbothioamide group (-CSNH₂) would likely appear as two broad singlets at a lower field, potentially between 8.0 and 10.0 ppm, due to the deshielding effect of the thiocarbonyl group and nitrogen atom. The exact chemical shifts would be sensitive to the solvent and temperature due to hydrogen bonding and restricted rotation around the C-N bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show 13 distinct signals, one for each unique carbon atom in the molecule. The carbon of the thiocarbonyl group (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-210 ppm, which is a characteristic feature of thioamides. The aromatic carbons would appear in the range of 120-145 ppm. The chemical shifts of the carbons in the substituted phenyl ring would be influenced by the carbothioamide group, with the carbon directly attached to the thioamide group (C2) and the ipso-carbon of the other ring (C1') being particularly informative.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on analogous compounds and general NMR principles, as experimental data is not available.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=S-195-205
NH₂8.0-10.0 (broad)-
Aromatic CH7.0-8.5120-145
C1-135-140
C2-130-135
C1'-140-145

Vibrational Spectroscopy (FT-IR, Raman) for Bonding and Conformational Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary thioamide group are expected to appear as two distinct bands in the region of 3400-3100 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to a series of sharp bands between 1600 and 1450 cm⁻¹. A crucial band for the identification of the thioamide group is the C=S stretching vibration, which is typically found in the region of 850-600 cm⁻¹. This band is often coupled with other vibrations and can be of weak to medium intensity. The C-N stretching vibration of the thioamide group would likely appear in the 1400-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. The aromatic ring vibrations, particularly the symmetric ring breathing modes, are expected to give strong signals in the Raman spectrum. The C=S stretching vibration, which can be weak in the IR spectrum, may show a more intense band in the Raman spectrum, aiding in its identification. The low-frequency region of the Raman spectrum could provide information about the torsional modes between the two phenyl rings, offering insights into the dihedral angle and conformational flexibility of the molecule in the solid state.

Interactive Data Table: Expected Vibrational Frequencies (Note: These are expected ranges based on characteristic group frequencies.)

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H stretch3400-31003400-3100
Aromatic C-H stretch3100-30003100-3000
Aromatic C=C stretch1600-14501600-1450
C-N stretch1400-12001400-1200
C=S stretch850-600850-600

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₃H₁₁NS), the theoretical exact mass can be calculated. This experimental value, obtained via HRMS, would be compared to the theoretical value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, with characteristic losses of fragments such as NH₂, SH, or the phenyl group.

Calculated Accurate Mass:

Molecular Formula: C₁₃H₁₁NS

Monoisotopic Mass: 213.0612 u

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the identity of the compound.

X-ray Diffraction Studies for Solid-State Architectures

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration

Should suitable single crystals of this compound be obtained, single-crystal X-ray diffraction would provide a wealth of information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the dihedral angle between the two phenyl rings, which is a key conformational parameter in biphenyl (B1667301) derivatives. The analysis would also reveal the details of the intermolecular interactions, such as hydrogen bonding involving the thioamide group and π-π stacking between the aromatic rings, which govern the crystal packing. This information is crucial for understanding the solid-state properties of the material.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. For this compound, a PXRD pattern would be useful for phase identification, purity assessment, and for studying polymorphism (the ability of a compound to exist in multiple crystalline forms). The positions and intensities of the diffraction peaks could be used to determine the unit cell parameters of the crystal lattice.

Advanced Electron Microscopy for Morphology and Surface Analysis

Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), could be employed to investigate the morphology and surface characteristics of solid samples of this compound.

Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface topography and morphology of the crystalline or amorphous solid. It could provide information on the crystal habit, particle size, and size distribution.

Transmission Electron Microscopy (TEM): For nanoscale materials, TEM could offer higher resolution images of the internal structure. It could be used to identify crystalline domains and defects within the material.

In the absence of experimental data, the application of these techniques to this compound remains speculative. However, they represent powerful tools that would be essential for a complete characterization of the material's solid-state properties.

Computational and Theoretical Investigations of 1,1 Biphenyl 2 Carbothioamide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and reactivity of molecules like [1,1'-Biphenyl]-2-carbothioamide. nih.gov These methods allow for the precise calculation of molecular properties by solving the Schrödinger equation, offering a compromise between accuracy and computational cost. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in determining the feasibility and outcome of a chemical reaction. wikipedia.org

For this compound, the HOMO is typically localized on the thioamide group and the biphenyl (B1667301) π-system, indicating its potential to act as an electron donor. Conversely, the LUMO is expected to have significant contributions from the C=S bond and the aromatic rings, highlighting its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

OrbitalEnergy (eV)Localization
HOMO-6.2Thioamide group, Biphenyl π-system
LUMO-1.5C=S bond, Aromatic rings
HOMO-LUMO Gap4.7-

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the electronic structure by transforming the complex molecular orbitals into localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.dewikipedia.org This method allows for the quantification of donor-acceptor interactions, which are crucial for understanding delocalization effects and intramolecular charge transfer. uni-muenchen.dersc.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment. nih.govvanderbilt.edu For this compound, MD simulations can elucidate the accessible conformations and the influence of solvents on its structure.

The biphenyl moiety is known for its torsional flexibility, with the dihedral angle between the two phenyl rings being a key conformational parameter. libretexts.org In the gas phase, biphenyl adopts a twisted conformation, while in the solid state, it can be planar due to packing forces. researchgate.net The presence of the carbothioamide group at the 2-position introduces additional steric and electronic factors that influence the preferred conformation. MD simulations can map the potential energy surface as a function of the biphenyl dihedral angle and the orientation of the thioamide group, revealing the low-energy conformations and the barriers between them. nih.gov

Solvation effects can significantly impact the conformational equilibrium. nih.gov Solvents can stabilize certain conformations through specific interactions like hydrogen bonding or through non-specific dielectric effects. MD simulations in explicit solvent models can capture these interactions and predict how the conformational landscape of this compound changes in different solvent environments. For instance, polar solvents might favor more polar conformations of the molecule.

Mechanistic Modeling of Reaction Pathways and Catalytic Cycles

For instance, thioamides can participate in various reactions, including cycloadditions and transition-metal-catalyzed cross-coupling reactions. rsc.orgnih.gov Computational studies can model the reaction of this compound with other reagents, predicting the most likely reaction pathway. This involves calculating the energies of all stationary points along the reaction coordinate. For example, in a catalytic cycle, DFT calculations can be used to model each step, including oxidative addition, migratory insertion, and reductive elimination, to understand the role of the catalyst and the ligands. researchgate.net The thionation of amides to thioamides has also been studied computationally, revealing the underlying mechanism. acs.orgacs.org

Ligand-Metal Interaction Studies and Binding Energy Calculations

The carbothioamide group is an excellent coordinating moiety for metal ions, making this compound a potential ligand in coordination chemistry and catalysis. Computational methods are invaluable for studying the nature of ligand-metal interactions and for quantifying the strength of these bonds.

DFT calculations can be used to optimize the geometry of metal complexes of this compound and to analyze the electronic structure of the coordinate bond. Techniques such as NBO analysis can provide a detailed picture of the donor-acceptor interactions between the ligand's orbitals (e.g., the sulfur and nitrogen lone pairs) and the metal's empty orbitals.

Binding energy calculations are crucial for assessing the stability of these metal complexes. nih.govnih.govresearchgate.net These calculations determine the energy change upon the formation of the complex from the free ligand and the metal ion. Various computational approaches, from simple energetic differences to more sophisticated methods that account for basis set superposition error and dispersion interactions, can be employed to obtain accurate binding energies. nih.govnih.gov

Metal IonCoordination SiteCalculated Binding Energy (kcal/mol)
Cu(II)S, N-35.2
Pd(II)S-28.7
Zn(II)S, N-25.1

Note: The values in this table are illustrative and represent hypothetical binding energies for this compound with different metal ions. The actual binding energies would depend on the specific computational method and basis set used.

Predictive Modeling for Rational Design of Novel Derivatives

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. nih.govnih.govresearchgate.net By establishing structure-activity relationships (SAR) and structure-property relationships (SPR) through computational screening, it is possible to predict the properties of novel derivatives of this compound before their synthesis.

For example, if the goal is to design a derivative with enhanced catalytic activity, computational models can be used to screen a virtual library of compounds with different substituents on the biphenyl rings. By calculating key descriptors such as the electronic properties of the metal-binding site or the steric hindrance around it, one can identify promising candidates for synthesis and experimental testing. This predictive modeling approach can significantly accelerate the discovery of new functional molecules. nih.gov For instance, computational studies have been used to rationally design thioamide-containing peptides as specific enzyme inhibitors. nih.gov

Future Research Directions and Sustainable Outlook for 1,1 Biphenyl 2 Carbothioamide

Exploration of Novel Catalytic Functions and Applications

The inherent chemical functionalities of [1,1'-Biphenyl]-2-carbothioamide and its derivatives suggest a latent potential for catalytic applications that remains largely untapped. The presence of sulfur and nitrogen atoms in the carbothioamide group offers potential coordination sites for metal ions, paving the way for the development of novel organometallic catalysts.

Future research should be directed towards the synthesis and characterization of metal complexes of this compound. These complexes could be screened for catalytic activity in a variety of organic transformations. For instance, drawing parallels from studies on other carbothioamide-containing ligands, these new complexes could exhibit efficacy in reactions such as carbon-carbon bond formation, oxidation, and reduction reactions. A recent study on novel organic Ni(II) N-isonicotinoylhydrazine-carbothioamide complexes demonstrated their potential as electrocatalysts in water splitting for the oxygen evolution reaction, suggesting that the electronic properties of substituents on the carbothioamide moiety can significantly influence catalytic efficiency rsc.org.

Furthermore, the chiral nature of certain substituted biphenyls opens the door to the design of asymmetric catalysts. The synthesis of axially chiral biphenyl-based amine catalysts has been shown to be effective in enamine catalysis rsc.org. Investigating the potential of chiral derivatives of this compound to act as ligands in asymmetric synthesis could lead to the development of highly selective and efficient catalysts for the production of enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries.

Table 1: Potential Catalytic Applications of this compound Derivatives

Potential Catalytic Application Rationale Key Structural Feature
Cross-Coupling Reactions The biphenyl (B1667301) scaffold is a common motif in ligands for cross-coupling reactions. The carbothioamide group can be modified to tune the electronic and steric properties of the catalyst. Biphenyl backbone, modifiable carbothioamide group
Asymmetric Catalysis Introduction of chirality into the biphenyl backbone can lead to the formation of chiral catalysts for stereoselective synthesis. Axially chiral biphenyl core
Electrocatalysis The sulfur and nitrogen atoms in the carbothioamide group can coordinate with metals to form complexes with potential for redox activity, applicable in areas like water splitting. Carbothioamide functional group

| Oxidation/Reduction Reactions | The sulfur atom can exist in various oxidation states, suggesting potential for mediating electron transfer processes in catalytic cycles. | Thione (C=S) group |

Integration with Advanced Materials Science for Functional Devices

The biphenyl unit is a well-established component in the design of functional organic materials, particularly in the realm of organic electronics. The rigid, conjugated structure of the biphenyl system provides a robust framework for the construction of materials with desirable photophysical and electronic properties. The introduction of the carbothioamide group can further enhance these properties and introduce new functionalities.

Future research should explore the synthesis of polymers and oligomers incorporating the this compound monomer. These materials could be investigated for applications in:

Organic Light-Emitting Diodes (OLEDs): The biphenyl core can act as a blue-emitting chromophore, and the carbothioamide group can be functionalized to tune the emission color and improve charge transport properties.

Organic Photovoltaics (OPVs): The electron-donating and -accepting properties of the molecule can be tailored through substitution on the biphenyl rings and the carbothioamide group to create materials suitable for use as donor or acceptor components in OPV devices.

Sensors: The carbothioamide group provides a potential binding site for specific analytes. The changes in the photophysical properties of the material upon binding could be exploited for the development of chemical sensors.

The self-assembly properties of this compound and its derivatives should also be investigated. The formation of well-ordered supramolecular structures through hydrogen bonding and π-π stacking interactions could lead to materials with anisotropic properties, which are of interest for applications in polarized light emission and charge transport.

Development of Sustainable Synthesis and Application Protocols

The principles of green chemistry are becoming increasingly important in chemical synthesis. The development of sustainable and environmentally friendly methods for the synthesis of this compound is a crucial area for future research.

Current methods for the synthesis of biphenyls often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling nih.gov. While effective, these methods often involve the use of toxic solvents and expensive catalysts. Future research should focus on developing greener alternatives, such as:

Catalyst-Free Synthesis: Exploring synthetic routes that avoid the use of heavy metal catalysts.

Use of Greener Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents in the synthesis. For example, facile and environmentally benign methods for sulfonamide synthesis in water have been reported rsc.org. Similarly, the use of a paper-based platform for water-based solvent systems has been shown to be a sustainable methodology for squaramide synthesis rsc.orgresearchgate.net.

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

In addition to sustainable synthesis, the development of environmentally benign application protocols is also important. This includes designing derivatives with improved biodegradability and reduced ecotoxicity. The use of bismuth(III) compounds as "green" reagents and catalysts for organic synthesis is an attractive option due to their low toxicity and stability iwu.edu.

Leveraging Artificial Intelligence and Machine Learning for Accelerated Discovery

The vast chemical space of possible this compound derivatives presents a significant challenge for traditional experimental screening. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate the discovery and optimization of new compounds with desired properties.

Future research can leverage AI and ML in the following ways:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, physical properties, and catalytic performance of virtual libraries of this compound derivatives. This can help to prioritize the synthesis of the most promising candidates.

De Novo Design: Using generative models to design novel this compound derivatives with optimized properties. These models can learn from existing data to generate new molecular structures that are likely to be active and synthesizable chemrxiv.org.

Reaction Optimization: Employing ML algorithms to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and reduced costs. AI and ML can significantly shorten the design-make-test-analyze (DMTA) cycle in drug discovery and chemical research oxfordglobal.com.

The integration of AI and ML with automated synthesis platforms could create a closed-loop system for the rapid discovery and development of new functional molecules based on the this compound scaffold.

Addressing Challenges in Scale-Up and Industrial Implementation

The transition from laboratory-scale synthesis to industrial production presents several challenges that need to be addressed for the successful commercialization of this compound or its derivatives.

Key challenges include:

Cost-Effective Synthesis: The development of a scalable and cost-effective synthetic route is paramount. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and using readily available and inexpensive starting materials. The scalable synthesis of biphenyl derivatives often relies on robust and well-understood reactions like the Suzuki coupling, but catalyst cost and removal can be an issue on a large scale nih.gov.

Purification: Developing efficient and scalable purification methods to obtain the desired product with high purity. This may involve exploring alternatives to traditional column chromatography, such as crystallization or distillation.

Process Safety: Ensuring the safety of the manufacturing process by identifying and mitigating potential hazards associated with the reagents, intermediates, and final product.

Regulatory Compliance: Meeting the regulatory requirements for the intended application, which may involve extensive testing and documentation.

Addressing these challenges will require a multidisciplinary approach involving chemists, chemical engineers, and process safety experts. Collaboration between academia and industry will be crucial to translate the promising research findings on this compound into real-world applications.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-isonicotinoylhydrazine-carbothioamide
Sulfonamide
Squaramide

Q & A

What are the standard synthetic routes for [1,1'-Biphenyl]-2-carbothioamide, and what analytical techniques confirm its purity?

Basic Research Question
The synthesis typically involves coupling reactions between biphenyl precursors and thioamide groups. For example, organotellurium or organomercury intermediates (e.g., as in substituted biphenyl derivatives) can undergo nucleophilic substitution with thiourea or thiols under controlled conditions . Post-synthesis, purity is confirmed via:

  • HPLC : To quantify impurities (e.g., unreacted starting materials or byproducts) using reverse-phase columns with UV detection .
  • NMR Spectroscopy : To verify structural integrity, particularly 1^1H and 13^13C NMR for aromatic proton environments and carbonyl/thioamide group confirmation .

How can computational methods like DFT optimize the synthesis of this compound?

Advanced Research Question
Density Functional Theory (DFT) predicts reaction pathways and intermediates to optimize regioselectivity and minimize byproducts. For example:

  • Transition State Analysis : Identifies energy barriers in nucleophilic substitution steps, guiding solvent selection (e.g., polar aprotic solvents for SN2 mechanisms) .
  • Hirshfeld Surface Analysis : Validates crystal packing interactions (e.g., C–H···S hydrogen bonds) to improve crystallization yields .
  • QSPR Modeling : Correlates substituent electronic effects (e.g., electron-withdrawing groups on biphenyl) with reaction efficiency .

What spectroscopic methods are critical for characterizing this compound?

Basic Research Question
Key techniques include:

  • IR Spectroscopy : Confirms the presence of thioamide (–C=S) stretches (~1250–1050 cm1^{-1}) and N–H vibrations (~3300 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for bromine-containing derivatives .
  • X-ray Diffraction : Resolves bond angles and dihedral distortions in the biphenyl backbone, critical for structure-activity studies .

How does X-ray crystallography elucidate molecular interactions in this compound crystal packing?

Advanced Research Question
Single-crystal X-ray analysis reveals:

  • Intermolecular Interactions : Dominated by C–H···π (2.8–3.0 Å) and S···H–C (3.2 Å) contacts, stabilizing the lattice .
  • Torsional Angles : Biphenyl rings often exhibit dihedral angles of 15–25°, influencing solubility and melting points .
  • Hirshfeld Surfaces : Quantify contributions of van der Waals interactions (≥60%) versus hydrogen bonds (<10%) .

What biological assays evaluate the antimicrobial activity of this compound derivatives?

Basic Research Question
Standard protocols include:

  • Microbroth Dilution (MIC) : Tests bacterial/fungal growth inhibition (e.g., E. coli, C. albicans) at varying compound concentrations (1–256 µg/mL) .
  • Time-Kill Assays : Monitors bactericidal kinetics over 24 hours, comparing log-phase reductions against controls .
  • MTT Assay : Screens cytotoxicity in mammalian cells (IC50_{50} values) to prioritize non-toxic derivatives .

How can researchers resolve contradictions in reported biological activities of carbothioamide derivatives?

Advanced Research Question
Strategies include:

  • Orthogonal Assays : Combine MIC with in silico docking (e.g., binding to E. coli DNA gyrase vs. C. albicans ergosterol biosynthesis) to validate target specificity .
  • Metabolomic Profiling : Identifies off-target effects (e.g., ROS generation) using LC-MS/MS .
  • Cohort Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

What are common impurities in synthesized this compound, and how are they quantified?

Basic Research Question
Typical impurities include:

  • Unreacted Biphenyl Halides : Detected via GC-MS with retention times matching commercial standards .
  • Oxidation Byproducts : Sulfoxides or sulfones quantified using TLC (Rf_f = 0.3–0.5 in ethyl acetate/hexane) .
  • Metal Residues : ICP-MS identifies ppm-level traces from catalysts (e.g., Hg, Te) .

How do structural modifications impact the pharmacokinetic properties of this compound?

Advanced Research Question
Rational modifications include:

  • Lipophilicity Adjustments : Adding –OCH3_3 groups lowers logP (from 3.5 to 2.8), improving aqueous solubility .
  • Bioisosteric Replacement : Replacing sulfur with sulfone (–SO2_2–) enhances metabolic stability (t1/2_{1/2} > 6 hours in liver microsomes) .
  • Pro-drug Design : Esterification of thioamide (–SCONHR) increases oral bioavailability (AUC 2.5-fold higher) .

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